4-[2-(4-Methylphenyl)ethyl]piperidine
Overview
Description
“4-[2-(4-Methylphenyl)ethyl]piperidine” is a chemical compound with the molecular formula C14H21N . It has a molecular weight of 203.32 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-[2-(4-Methylphenyl)ethyl]piperidine” is1S/C14H21N/c1-12-2-4-13 (5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3
. The compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . Physical And Chemical Properties Analysis
“4-[2-(4-Methylphenyl)ethyl]piperidine” has a molecular weight of 203.32 g/mol . It has a computed XLogP3-AA value of 3.4, which is a measure of its lipophilicity . The compound has a topological polar surface area of 12 Ų .Scientific Research Applications
Anticancer and Antimicrobial Agents
- Aromatase Inhibitors for Breast Cancer Treatment : A study focused on the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, showing strong inhibition of human placental aromatase, suggesting potential for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
- Anti-Acetylcholinesterase Activity : Novel piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, indicating their potential as antidementia agents (Sugimoto et al., 1990).
- Antimycobacterial Activity : Spiro-piperidin-4-ones exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their promise in treating tuberculosis (Kumar et al., 2008).
Neuroprotective Agents
- Blocking N-Methyl-D-Aspartate Responses : A study identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent NMDA antagonist, suggesting its potential as a neuroprotective agent (Chenard et al., 1995).
Material Science
- Synthesis and Characterization of Antioxidants for Polypropylene Copolymers : The performance of synthesized antioxidants in polypropylene copolymer was tested, showcasing the impact of phenolic and amino groups on the thermal stability of materials (Desai et al., 2004).
- Poly(arylene piperidinium) Hydroxide Ion Exchange Membranes : Research into poly(arylene piperidinium)s as anion exchange membranes for alkaline fuel cells revealed excellent alkaline stability and conductivity, important for energy conversion technologies (Olsson et al., 2018).
Insecticides
- Design and Synthesis of Novel Insecticides : The serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine served as a lead compound for new insecticides, indicating the potential of piperidine derivatives in pest control (Cai et al., 2010).
Corrosion Inhibition
- Inhibitors for Copper Corrosion : Piperidine and its derivatives have been investigated as corrosion inhibitors for copper in sulfuric acid, demonstrating the structure-dependent efficiency of these compounds in protecting metals (Sankarapapavinasam et al., 1991).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-[2-(4-methylphenyl)ethyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMOWMWECFNJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406501 | |
Record name | 4-[2-(4-methylphenyl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methylphenyl)ethyl]piperidine | |
CAS RN |
654662-98-3, 26614-98-2 | |
Record name | 4-[2-(4-Methylphenyl)ethyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654662-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(4-methylphenyl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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